3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Description
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Properties
IUPAC Name |
3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-6-4-12-8-5(6)1-2-11-7(8)3-10/h1-2,4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSWPHKMJXAXQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the fusion of a pyrrole and pyridine ring, positions it as a promising candidate in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_6ClN_3, with a molecular weight of approximately 181.61 g/mol. The presence of a chlorine atom at the 3-position and a carbonitrile group at the 7-position contributes to its reactivity and potential interactions with biological targets.
Research indicates that this compound may interact with various enzymes and receptors, modulating their activity. Notably, compounds within this class have shown the ability to inhibit fibroblast growth factor receptors (FGFRs), which are essential in regulating cell proliferation and survival. By inhibiting FGFRs, these compounds can induce apoptosis in cancer cells and inhibit their migration and invasion .
Biological Activities
The biological activities of this compound can be summarized as follows:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolo[2,3-c]pyridine have demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward non-cancerous cells .
- Antidiabetic Properties : Some derivatives have been identified as potential inhibitors of aldose reductase (AR), an enzyme implicated in diabetic complications. The presence of specific functional groups significantly affects their inhibitory potency .
- Antimycobacterial and Antiviral Activities : There is emerging evidence that certain derivatives exhibit activity against Mycobacterium tuberculosis and various viruses, indicating a broad spectrum of antimicrobial properties .
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of several pyrrolo[2,3-c]pyridine derivatives on ovarian cancer cell lines. The most active compound showed significant inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutic agents .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15 | Ovarian |
| Compound B | 20 | Breast |
| Compound C | 10 | Lung |
Case Study 2: Aldose Reductase Inhibition
In vitro studies demonstrated that specific derivatives could inhibit AR with IC50 values ranging from 10 µM to 30 µM. The structural modifications significantly influenced their inhibitory activity .
| Derivative | IC50 (µM) | Structural Features |
|---|---|---|
| Derivative X | 12 | Short carboxylic chain |
| Derivative Y | 25 | Long carboxylic chain |
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile exhibit potent antitumor activities. For instance, studies have shown that related pyrrolo[2,3-b]pyridine derivatives act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Compounds targeting FGFRs have demonstrated significant inhibitory effects on tumor cell proliferation and migration, suggesting potential therapeutic applications in oncology .
Antiviral and Antimycobacterial Properties
The compound has also been evaluated for antiviral activities, particularly against viral infections where it has shown low micromolar inhibitory potency. Additionally, some derivatives have been investigated for their antimycobacterial effects, indicating a broader spectrum of biological activity .
Neuroprotective Effects
Pyrrolo[2,3-c]pyridines are being explored for their potential neuroprotective effects in diseases such as Alzheimer's and Parkinson's. Their ability to modulate neuroinflammatory pathways makes them candidates for further research in neurodegenerative disorders .
Structure-Activity Relationship Studies
Ongoing research focuses on understanding the structure-activity relationships (SAR) of this class of compounds to optimize their efficacy and reduce toxicity. Modifications to the core structure can significantly influence biological activity, making SAR studies crucial for drug development .
Pharmaceutical Development
The compound serves as a valuable intermediate in the synthesis of more complex pharmaceuticals. Its unique structural characteristics allow it to be utilized in the development of novel therapeutic agents targeting various diseases .
Agrochemicals
In addition to its medicinal applications, this compound is being investigated for use in agrochemicals due to its potential efficacy against plant pathogens .
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
